

# Spectroscopic Analysis of 4-Methylpyrazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylpyrazole

Cat. No.: B1673528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Methylpyrazole** (also known as Fomepizole), a critical compound in pharmaceutical and clinical settings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a structural representation.

## Introduction

**4-Methylpyrazole** ( $C_4H_6N_2$ ) is a heterocyclic organic compound with a pyrazole ring substituted with a methyl group.<sup>[1][2]</sup> It is widely recognized for its role as a potent competitive inhibitor of alcohol dehydrogenase (ADH).<sup>[3][4][5]</sup> This inhibitory action makes it a crucial antidote in the treatment of methanol and ethylene glycol poisoning.<sup>[4][5][6]</sup> Understanding its structural and chemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and further drug development.

## Molecular Structure

The molecular structure of **4-Methylpyrazole** is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering.

Caption: Molecular structure of **4-Methylpyrazole**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methylpyrazole** obtained from various sources.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Methylpyrazole**

Protons	Chemical Shift (δ) in ppm	Solvent
H3, H5	~7.4	CDCl <sub>3</sub>
CH <sub>3</sub>	~2.1	CDCl <sub>3</sub>
NH	~12.3	DMSO-d <sub>6</sub>
H3, H5	~7.5	DMSO-d <sub>6</sub>
CH <sub>3</sub>	~2.0	DMSO-d <sub>6</sub>

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methylpyrazole**<sup>[7]</sup>

Carbon	Chemical Shift (δ) in ppm	Solvent
C3, C5	~133	DMSO
C4	~110	DMSO
CH <sub>3</sub>	~10	DMSO

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **4-Methylpyrazole** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for **4-Methylpyrazole**

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (methyl)
~1500	C=C and C=N stretching (pyrazole ring)
1483, 1394	Bending modes of methyl groups[8]
1387	Ring vibrations and CH <sub>3</sub> bending[8]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

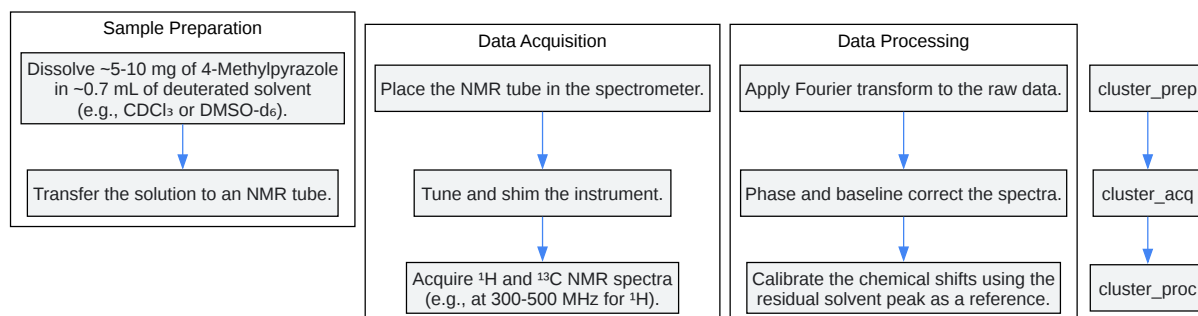
Table 4: Mass Spectrometry Data for **4-Methylpyrazole**[9][10]

m/z	Relative Intensity	Assignment
82	High	[M] <sup>+</sup> (Molecular ion)
81	Moderate	[M-H] <sup>+</sup>
54	Moderate	Fragment ion
53	Moderate	Fragment ion

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy

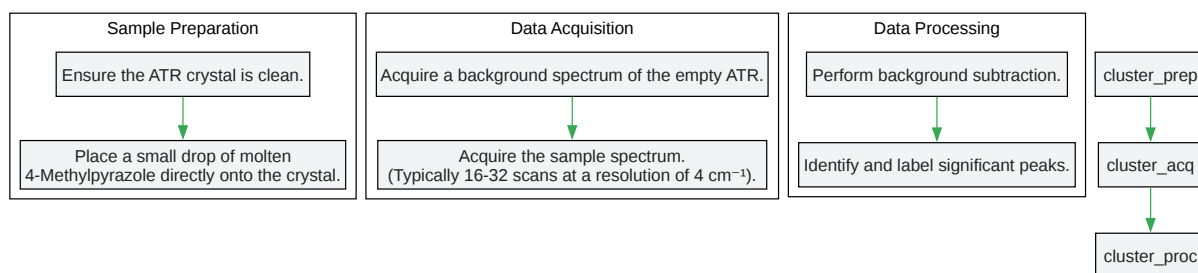


[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

A common technique for obtaining the IR spectrum of a liquid or low-melting solid like **4-Methylpyrazole** is Attenuated Total Reflectance (ATR) FT-IR.

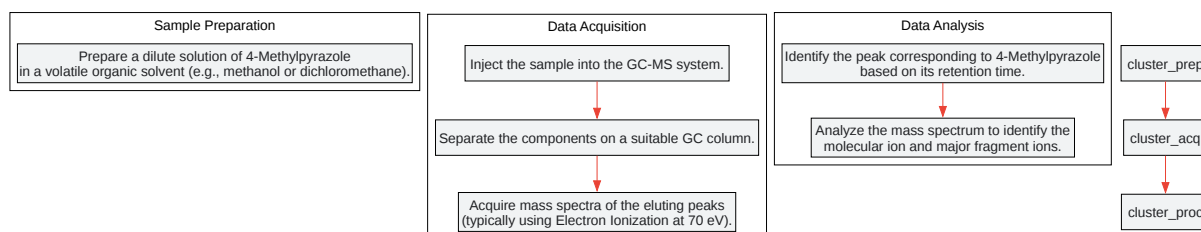


[Click to download full resolution via product page](#)

Caption: Generalized workflow for FT-IR spectroscopic analysis.

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of the volatile compound **4-Methylpyrazole**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for GC-MS analysis.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of **4-Methylpyrazole**. This information is invaluable for its identification, purity assessment, and for understanding its chemical behavior. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Methylpyrazole | C<sub>4</sub>H<sub>6</sub>N<sub>2</sub> | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 3. 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrt.com [ijsrt.com]
- 5. American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Ethylene Glycol Poisoning. Ad Hoc Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methylpyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673528#4-methylpyrazole-spectroscopic-analysis-nmr-ir-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)